4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane
Description
This compound is a fluorinated 1,3-dioxolane derivative characterized by a highly branched perfluorinated alkyl chain (heptadecafluorononyl group) attached to the 4-position of a 2,2-dimethyl-1,3-dioxolane ring. The dioxolane ring contributes to its cyclic ether structure, enhancing chemical stability and influencing solubility in polar solvents.
Properties
CAS No. |
94159-88-3 |
|---|---|
Molecular Formula |
C14H11F17O2 |
Molecular Weight |
534.21 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H11F17O2/c1-6(2)32-4-5(33-6)3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5H,3-4H2,1-2H3 |
InChI Key |
UCXJEPZAXJRBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a fluorinated alcohol with a dioxolane derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include perfluorinated alcohols and dioxolane compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the fluorinated chain or the dioxolane ring.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties, such as hydrophobicity and chemical stability.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-2,2-dimethyl-1,3-dioxolane is primarily related to its interaction with other molecules through hydrophobic and van der Waals forces. The multiple fluorine atoms create a highly hydrophobic surface, which can influence the behavior of the compound in various environments. This hydrophobicity is a key factor in its use in coatings and surfactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 1,3-dioxolane family, which includes derivatives with diverse substituents. Below is a systematic comparison with structurally analogous compounds:
Structural and Functional Group Variations
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4) Structure: Aromatic chlorophenyl group at position 2 and methyl groups at positions 4 and 3. Key Difference: Lacks fluorinated chains, leading to lower chemical resistance compared to the target compound .
1,3-Dioxolane,2,2-dimethyl-4-[3-(phenylmethoxy)propyl]- (CAS 4568-67-6) Structure: Benzyl ether-linked propyl group at position 3. Key Difference: Polar benzyloxy group contrasts with the nonpolar perfluorinated chain, resulting in divergent solubility and reactivity profiles .
4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Structure : Epoxy-functionalized propoxymethyl group at position 4.
- Properties : Reactive epoxy group enables crosslinking in polymer synthesis; lower thermal stability than the perfluorinated compound.
- Key Difference : Functional group reactivity (epoxy vs. perfluoroalkyl) dictates application scope (e.g., adhesives vs. inert coatings) .
Physicochemical and Bioactivity Comparisons
Computational and Analytical Insights
- Bioactivity Clustering : suggests that structurally similar dioxolanes cluster by bioactivity. The target compound’s perfluorinated chain may align with fluorinated surfactants or protein-binding agents, distinct from chlorinated or benzyloxy analogs .
- Molecular Networking : Mass spectrometry-based dereplication () could differentiate this compound from others via unique fragmentation patterns (e.g., perfluoroalkyl fragments vs. chlorophenyl or benzyloxy ions) .
- QSAR Models : While direct data are absent, QSAR models () could predict the compound’s toxicity or reactivity by comparing its perfluoroalkyl group to datasets of fluorinated surfactants or persistent organic pollutants .
Biological Activity
The structure of the compound includes a dioxolane ring and a long fluorinated carbon chain. The fluorinated tail contributes to its hydrophobicity and lipophilicity, which can influence its interaction with biological membranes and proteins.
Biological Mechanisms
Research indicates that PFAS compounds can affect various biological pathways. Key mechanisms include:
- Endocrine Disruption : PFAS have been shown to interact with hormone receptors and disrupt endocrine signaling pathways.
- Immune System Modulation : Some studies suggest that PFAS can alter immune responses by affecting T-cell function and antibody production.
- Oxidative Stress : Exposure to PFAS may lead to increased oxidative stress in cells, contributing to cellular damage and inflammation.
Immunotoxicity
A study published in PubMed Central examined the immunotoxic effects of various PFAS compounds. It was found that exposure to these substances could lead to decreased antibody responses in animal models. Specifically, 23 functional immunotoxicity studies highlighted dose-dependent decreases in serum IgM and IgG concentrations upon exposure to PFAS .
Developmental Toxicity
Another significant area of concern is the impact of PFAS on fetal development. Research indicates that prenatal exposure to PFAS can lead to developmental delays and altered immune responses in offspring. Epidemiological studies have linked maternal PFAS levels to adverse birth outcomes such as low birth weight and preterm delivery.
Summary of Biological Effects
Functional Immunotoxicity Studies
| Study | PFAS Compound | Effect Observed |
|---|---|---|
| Study 1 | PFOA | Decreased IgG levels |
| Study 2 | PFOS | Impaired T-cell activation |
| Study 3 | PFHxS | Reduced antibody response |
Research Findings
- Immunotoxicity Studies : A comprehensive review of immunotoxicity studies indicated that various PFAS compounds significantly impair immune function. The timing of exposure is critical; developing systems are particularly vulnerable .
- Epidemiological Evidence : Epidemiological studies have linked PFAS exposure to reduced vaccine efficacy in children, suggesting long-term impacts on immune health .
- Oxidative Stress Mechanisms : Research has shown that PFAS can induce oxidative stress in multiple cell types, leading to inflammation and potential long-term health consequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
